molecular formula C9H11BrO2 B6331992 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene CAS No. 341006-17-5

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene

Cat. No.: B6331992
CAS No.: 341006-17-5
M. Wt: 231.09 g/mol
InChI Key: WCUKHLZDZKLPEQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is an organic compound with the molecular formula C9H11BrO3. It is a derivative of benzene, featuring a bromine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene typically involves the bromination of 4-(methoxymethoxy)-1-methyl-benzene. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Methoxymethoxylation: Introduction of the methoxymethoxy group.

    Methylation: Introduction of the methyl group.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attacks. The methyl group influences the electron density of the benzene ring, affecting the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where such functionality is required .

Properties

IUPAC Name

2-bromo-4-(methoxymethoxy)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUKHLZDZKLPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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